molecular formula C19H34N6O3S B2459076 N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide CAS No. 1311466-12-2

N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B2459076
CAS No.: 1311466-12-2
M. Wt: 426.58
InChI Key: NMTRMKHAHKUFHA-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocycloheptyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the cyanocycloheptyl intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide
  • N-(1-cyanocyclooctyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide is unique due to its specific ring size and the presence of both cyanocycloheptyl and piperazine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N6O3S/c1-22-8-12-24(13-9-22)29(27,28)25-14-10-23(11-15-25)16-18(26)21-19(17-20)6-4-2-3-5-7-19/h2-16H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRMKHAHKUFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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